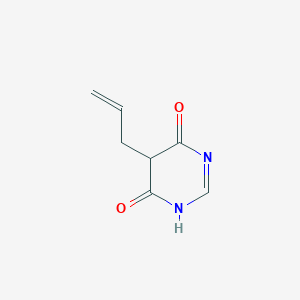
5-prop-2-enyl-1H-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- is a heterocyclic compound that features a pyrimidinone core with hydroxy and propenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with sodium hydroxide followed by acidification to yield the respective 6-hydroxy-5,6-dihydro derivatives . Another method includes the reaction of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with hydrazine and hydroxylamine, which leads to the formation of N-substituted 6-hydroxy-5,6-dihydro-2-pyridones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy and propenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrazine, hydroxylamine, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-5,6-dihydro derivatives and N-substituted 6-hydroxy-5,6-dihydro-2-pyridones .
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and propenyl groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- include:
- 6-hydroxy-5,6-dihydro-2-pyrones
- 5,6-dihydro-2-pyridones
- Benzofuran derivatives
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and propenyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-prop-2-enyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4-5H,1,3H2,(H,8,9,10,11) |
InChI-Schlüssel |
XTLQDEWCCDJOLR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C(=O)NC=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)
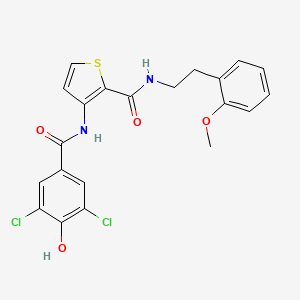
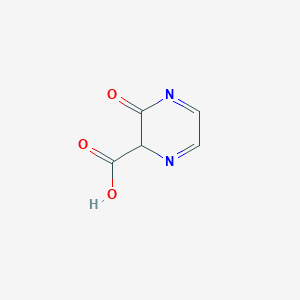

![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
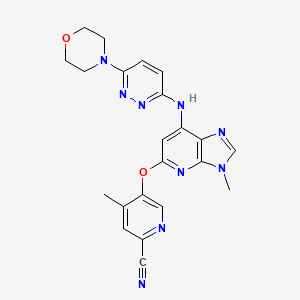
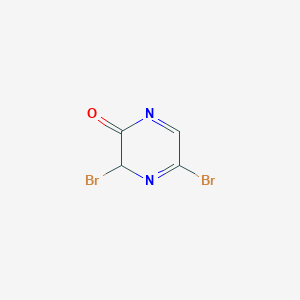

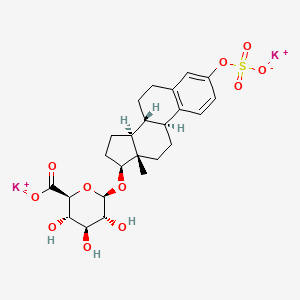

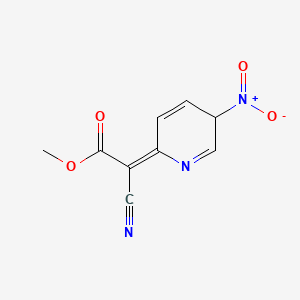
![2-[4-[[(5R)-2-[2-(4-chlorophenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]phenyl]acetic acid](/img/structure/B12364981.png)
![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)
